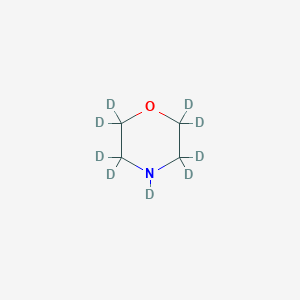

(~2~H_9_)Morpholine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,3,4,5,5,6,6-nonadeuteriomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1D2,2D2,3D2,4D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAVUWVOSKDBBP-KLRAWXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678650 | |

| Record name | (~2~H_9_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203578-31-8 | |

| Record name | (~2~H_9_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies of Morpholine

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules like morpholine (B109124). These computational techniques provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. wikipedia.org It has been extensively applied to morpholine and its derivatives to investigate their structural and electronic properties. mdpi.com Various functionals, such as B3LYP, B3PW91, and ωB97X-D, combined with different basis sets like 6-31G(d,p), 6-311++G(d,p), and cc-pVDZ, have been employed in these studies. rsc.orgpnrjournal.comresearchgate.netnih.gov

DFT calculations have been instrumental in determining the optimized geometries of morpholine, confirming that the chair conformation is the most stable. rsc.org These studies provide detailed information on bond lengths and angles. For instance, in a study of a morpholine derivative, the bond angles within the ring were found to range from 109.5660° to 123.2518° at the B3LYP/cc-pVDZ level of theory. pnrjournal.com

Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to achieve a complete vibrational assignment of the molecule's fundamental modes. researchgate.netcolab.ws Thermodynamic properties such as heat capacity, entropy, and enthalpy can also be calculated at different temperatures. researchgate.net

Electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are another key output of DFT calculations. The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and reactivity of a molecule. asianpubs.org

Table 1: Selected Optimized Geometrical Parameters of a Morpholine Derivative (BFMC) using DFT Data extracted from a study on Benzyl(3-fluoro-4-morpholinophenyl)carbamate (BFMC) at the B3LYP/cc-pVDZ and B3LYP/6-311++G(d,p) basis sets. pnrjournal.com

| Parameter | Bond/Angle | B3LYP/cc-pVDZ | B3LYP/6-311++G(d,p) |

|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.3989 | 1.4053 |

| Bond Length (Å) | C1-N10 | 1.4194 | 1.4245 |

| Bond Length (Å) | N10-C11 | 1.4633 | 1.4691 |

| Bond Angle (°) | C2-C1-N10 | 121.7509 | 121.4321 |

| Bond Angle (°) | C1-N10-C11 | 128.1788 | 127.8901 |

| Bond Angle (°) | O6-C14-H31 | 106.5065 | 106.3214 |

Møller–Plesset perturbation theory (MP) is a post-Hartree–Fock method used to account for electron correlation. wikipedia.org The second-order Møller-Plesset (MP2) method is particularly common and provides a more reliable calculation of correlation energies than DFT. rsc.orgresearchgate.net

MP2 calculations have been used in conjunction with DFT to study morpholine and its complexes. rsc.org These studies often involve geometry optimizations and the prediction of energies and vibrational frequencies. rsc.orgresearchgate.net The MP2 method is considered a good compromise between computational cost and accuracy for capturing electron correlation effects. researchgate.netsmu.edu In studies of morpholine, MP2 calculations have helped to confirm the stability of different conformers and their monohydrated complexes. rsc.org For example, geometry optimization and correlation energies of morpholine have been predicted using MP2/6-311++G(d,p). rsc.org

Composite quantum chemical methods combine the results of several calculations to achieve a higher level of accuracy. These methods aim to approximate the results of a very high-level calculation at a much lower computational cost.

G3(MP2)//B3LYP : This is a variation of the Gaussian-3 (G3) theory. In this approach, the geometry of the molecule is optimized at the B3LYP level of theory with a specific basis set. Then, a series of single-point energy calculations are performed at higher levels of theory, including MP2, to extrapolate to a highly accurate energy. While direct applications to morpholine are not readily found in the searched literature, this method is a standard and reliable approach for obtaining accurate thermochemical data for organic molecules.

W2SDD : This refers to a high-accuracy composite method, likely a variation of Weizmann-n theories (e.g., W1, W2), which are known for their "benchmark" accuracy. These methods typically involve calculations with very large basis sets and high levels of electron correlation, often including contributions from core-electron correlation and relativistic effects. The "SDD" likely refers to the use of shape and density-dependent basis sets. There is no specific mention of W2SDD calculations being performed on morpholine in the available literature. However, such methods represent the gold standard for computational thermochemistry and could be applied to morpholine to obtain highly accurate energetic data.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding, charge distribution, and intramolecular interactions within a molecule. uni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of Lewis structures, including lone pairs and bonds. uni-muenchen.de

NBO analyses have been performed on morpholine and its derivatives to investigate hyperconjugative interactions and charge delocalization. pnrjournal.com This method allows for the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

In studies of morpholine derivatives, NBO analysis has been used to:

Confirm the stability of the chair conformation. colab.ws

Investigate the formation of hydrogen bonds. colab.ws

Analyze intramolecular and intermolecular charge transfer.

Highlight the role of weak intermolecular interactions, such as C-H···O, in stabilizing molecular complexes. rsc.org

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Morpholine Derivative Data extracted from a study on 4-ethylmorpholine (B86933) (4EM), showing donor-acceptor interactions and their stabilization energies (E(2)). researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| C2-C3 | C5-C6 | 1.53 | π → π |

| LP(1)N4 | C2-C3 | 3.81 | n → σ |

| LP(1)N4 | C5-C6 | 3.81 | n → σ |

| LP(1)O1 | C2-C3 | 1.08 | n → σ |

| LP(1)O1 | C5-C6 | 1.08 | n → σ* |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial in determining the outcome of chemical reactions. wikipedia.orgimperial.ac.uk

FMO theory has been applied to morpholine and its derivatives to understand their electronic properties and reactivity. colab.wsasianpubs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's stability and reactivity; a larger gap implies higher stability and lower reactivity. asianpubs.org

In the context of morpholine derivatives, FMO analysis has been used to:

Predict the regioselectivity of reactions. researchgate.net

Evaluate the electronic transition properties using time-dependent DFT (TD-DFT). asianpubs.org

Support findings on the higher reactivity of complexed versus free ligands. researchgate.net

Table 3: Frontier Molecular Orbital Energies for a Morpholine Derivative (IPH) Data extracted from a study on 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine (IPH). asianpubs.org

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.5 |

| E(LUMO) | -1.5 |

| Energy Gap (ΔE) | 4.0 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netacs.org The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

MEP analysis has been performed on morpholine and its derivatives to identify reactive sites. asianpubs.org For example, in a study of a morpholine derivative, the MEP map showed that the negative potential was localized over the oxygen atom, indicating it as a likely site for electrophilic attack. researchgate.net Conversely, positive potential regions are often found around hydrogen atoms, particularly those bonded to heteroatoms. researchgate.net This analysis complements other theoretical methods in providing a more complete picture of the molecule's reactivity. acs.org

Studies of Molecular Polarizabilities (α, β)

The molecular polarizability of morpholine and its derivatives is a key area of theoretical investigation, providing insight into the molecule's response to an external electric field and its nonlinear optical (NLO) properties. researchgate.netnih.gov Computational studies, often employing Density Functional Theory (DFT), are used to calculate the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net These calculations are crucial for understanding intramolecular charge transfer and for designing molecules with specific NLO characteristics. researchgate.net

For instance, the NLO behavior of certain morpholine derivatives has been examined by computing these polarizability tensors. researchgate.net In one study of a derivative, the first-order hyperpolarizability was found to be 18 times greater than that of urea, a standard reference material in NLO studies. researchgate.net Such investigations help to establish the relationship between molecular structure and NLO activity. researchgate.net Theoretical calculations of properties like polarizability and refractivity are also components of QSAR (Quantitative Structure-Activity Relationship) studies on morpholinium-based ionic liquids. ajchem-a.com The accurate prediction of molecular polarizability is challenging, as the property is highly sensitive to the electronic structure description, often requiring high-level quantum chemical methods like coupled-cluster theory for reliable results. nih.govnih.gov

Table 1: Calculated Polarizability and Hyperpolarizability of a Morpholine Derivative This table is representative of data found in theoretical studies. Specific values are context-dependent.

| Parameter | Calculated Value (a.u.) |

|---|---|

| Mean Polarizability (α) | Varies by derivative |

| First-Order Hyperpolarizability (β) | Varies by derivative |

| Dipole Moment (μ) | Varies by derivative |

Data derived from computational studies on morpholine derivatives. researchgate.netresearchgate.net

Conformational Analysis and Energetics

Potential Energy Surface Investigations

Potential energy surface (PES) investigations are critical for understanding the conformational landscape and reaction dynamics of morpholine. nih.gov Two-dimensional PESs have been constructed to map the conformational changes in both the neutral ground state (S₀) and the cationic ground state (D₀). researchgate.net These surfaces illustrate the relative energies of the different conformers, including the chair and twisted-boat forms with either equatorial or axial N-H orientations. researchgate.netresearchgate.net

Studies show that the Chair-Eq and Chair-Ax conformers lie at the global minimum on the S₀ potential energy surface. researchgate.netresearchgate.net PES calculations have also been instrumental in exploring the dehydrogenation pathways of morpholine borane, a related compound with potential for hydrogen storage. publish.csiro.auresearchgate.net These studies investigated both uncatalyzed and catalyzed reaction pathways, finding that the dehydrogenation is favorable, with an energy barrier lower than the B–N bond dissociation energy. publish.csiro.auresearchgate.net For morpholine itself, photoexcitation to the ¹nσ* potential energy surface results in the extension of the N-H bond, leading to dissociation into morpholinyl radicals and hydrogen atoms via a conical intersection with the ground state PES. researchgate.net

Energetic Effects of Molecular Substitution (e.g., Enthalpies of Formation)

The energetic effects of substituting the hydrogen atom of the morpholine amino group have been systematically studied through both experimental and computational approaches. researchgate.net These studies aim to understand how different substituents, such as alkyl or aminoalkyl groups, alter the thermodynamic properties of the morpholine ring. up.pt

Experimental techniques like combustion calorimetry and Calvet microcalorimetry are used to determine the standard energies of combustion and enthalpies of vaporization for N-substituted morpholine derivatives. up.pt These experimental values allow for the derivation of standard enthalpies of formation in both the liquid and gaseous phases.

Computational studies, often using high-level composite methods like G3(MP2)//B3LYP, complement these experiments. researchgate.net By analyzing the most stable conformers on the potential energy surface, researchers can calculate the gas-phase standard enthalpies of formation. Such combined experimental and computational work has been performed for derivatives like N-(2-aminoethyl)morpholine and N-(3-aminopropyl)morpholine, providing a detailed understanding of the energetic consequences of N-substitution. up.pt Similar thermochemical studies on N-methylmorpholine and N-ethylmorpholine have also been conducted to quantify the energetic effects of N-alkylation. researchgate.net

Table 3: Gas-Phase Standard Enthalpies of Formation (ΔfH°(g)) for Morpholine Derivatives at 298.15 K This table presents a summary of findings from thermochemical studies.

| Compound | Method | ΔfH°(g) (kJ mol⁻¹) | Reference |

|---|---|---|---|

| N-(2-aminoethyl)morpholine | G3(MP2)//B3LYP & Experimental | Values reported in study | |

| N-(3-aminopropyl)morpholine | G3(MP2)//B3LYP & Experimental | Values reported in study | |

| N-methylmorpholine | G3(MP2)//B3LYP & Experimental | Values reported in study | researchgate.net |

| N-ethylmorpholine | G3(MP2)//B3LYP & Experimental | Values reported in study | researchgate.net |

Ring Inversion Dynamics and Barriers

The morpholine ring is not static but undergoes a dynamic process of ring inversion, converting between different chair conformations. The energy barrier associated with this process has been investigated using techniques such as variable-temperature ¹H NMR spectroscopy. nih.govacs.org For a series of N-arylsulfonyl morpholines, the free energy barriers for ring inversion were observed to be in the range of 9.2-10.3 kcal mol⁻¹. nih.gov

These studies show that the inversion barrier is influenced by the electronic nature of substituents on the nitrogen atom. nih.gov For example, in N-arylsulfonyl morpholines, increasing the electron-withdrawing power of the substituent on the aryl group leads to a lower energy barrier, an effect attributed to exocyclic conjugation involving the N-S bond. nih.gov The solvent was found to have a negligible effect on the ring inversion barrier for certain derivatives. nih.gov Dynamic NMR has also been used to determine the energy barrier to ring inversion in other N-substituted morpholine derivatives, such as those based on chalcone. acs.org Gas-phase NMR studies have also proven to be a powerful tool for probing conformational dynamics and ring inversion rate constants. ucdavis.edu

Hydrogen Bonding Interactions and Theoretical Models

Morpholine's structure, containing both a secondary amine (a hydrogen bond donor and acceptor) and an ether oxygen (a hydrogen bond acceptor), allows it to participate in a variety of hydrogen bonding interactions. rsc.orgnih.gov Theoretical calculations are essential for modeling these non-covalent interactions. beilstein-journals.orgresearchgate.net

Studies of monohydrated morpholine clusters, combining infrared spectroscopy with theoretical calculations, have shown that the water molecule can act as a hydrogen donor to the N-H group of the equatorial-chair conformer. rsc.orgresearchgate.net In these stable structures, the water molecule can also serve as a hydrogen bond donor to the N-H group while interacting weakly with a C-H group. researchgate.net DFT and MP2 calculations indicate that morpholine prefers to act as the hydrogen acceptor in interactions involving its N-H group and the ether oxygen. rsc.org

In complexes with other molecules, such as resorcin beilstein-journals.orgarene, theoretical calculations show that morpholine forms an "out" complex through a hydrogen bond between a hydroxyl proton of the host and the nitrogen atom of the morpholine molecule (ArOH···NHR₂). beilstein-journals.org Theoretical models like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to elucidate the nature of these hydrogen bonds, confirming their existence and stability through the analysis of factors like charge transfer. nih.gov

Molecular Dynamics Simulations in Morpholine Systems

Molecular dynamics (MD) simulations have been employed to investigate the behavior of morpholine and its derivatives in various chemical environments. These simulations provide insights into the dynamic nature of these molecules, their interactions with other species, and their influence on the properties of the system as a whole.

One area of focus has been the use of morpholine derivatives as surfactants. For instance, MD simulations were used to study the impact of N-formyl morpholine (NFM) on a near-supercritical CO2/water/oil system. aip.orgaip.org The simulations, performed with the LAMMPS software, revealed that NFM tends to accumulate at both the water-CO2 and oil-water interfaces, demonstrating its dual affinity. aip.org This interfacial activity is a key characteristic of surfactants. The study also showed that the presence of NFM disrupts the ordering of aromatic hydrocarbon molecules at the oil-water interface, which could significantly affect transport properties across this boundary. aip.orgresearchgate.net

MD simulations have also been instrumental in understanding the role of morpholine-containing molecules in biological systems. In a study of the μ-opioid receptor (MOR), all-atom MD simulations were used to compare the conformational changes induced by the binding of morphine, the biased agonist TRV130, and the G protein-biased agonist PZM21. nih.gov The simulations, conducted over hundreds of nanoseconds, provided a detailed picture of the ligand-receptor interactions. It was found that all three ligands form stable hydrogen bonds with key residues in the MOR binding pocket, such as D1473.32 and H2976.52. nih.gov However, the dynamics of these interactions differed, with morphine penetrating deeper into the binding pocket. nih.gov These findings help to elucidate the molecular basis for the different signaling pathways activated by these ligands.

Furthermore, MD simulations have been used to validate the stability of protein-ligand complexes involving morpholine derivatives. In a study of morpholine-based thiosemicarbazones as enzyme inhibitors, MD simulations confirmed the stability of the most potent inhibitor when bound to the enzyme. nih.gov Similarly, in an investigation of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, MD simulations over 100 nanoseconds validated the stable binding of the lead compound within the mTOR active site. mdpi.comnih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Shielding Constants)

Computational methods, particularly density functional theory (DFT), are widely used to predict the spectroscopic parameters of morpholine and its derivatives. These theoretical calculations provide a powerful complement to experimental techniques like Fourier transform infrared (FTIR) and FT-Raman spectroscopy.

Theoretical calculations have been crucial in understanding the conformational preferences of morpholine. Studies have shown that morpholine can exist in two primary chair conformations: one with the N-H bond in an equatorial position and the other with it in an axial position. rsc.orgrsc.org Ab initio and DFT calculations have consistently shown that the equatorial-chair conformer is more stable than the axial-chair conformer. acs.orgrsc.org The energy difference between these conformers has been calculated using various DFT methods, such as B3LYP and B3PW91, with different basis sets. nih.govnih.gov

The vibrational spectra of morpholine and its derivatives have been extensively studied using computational methods. By calculating the theoretical wavenumbers and comparing them with experimental data, researchers can assign the observed vibrational modes. For example, in a study of 4-(benzenesulfonyl)-morpholine, DFT calculations with the B3LYP functional were used to calculate the Raman spectrum. scielo.org.mx A scaling factor was applied to the calculated wavenumbers to improve the agreement with the experimental spectrum. scielo.org.mx Such studies have also analyzed the effect of substituents on the characteristic frequencies of the morpholine ring. nih.govnih.gov

The table below presents a comparison of experimental and theoretical vibrational frequencies for a morpholine derivative, highlighting the accuracy of the computational predictions.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3056 - 2977 | - |

| CH₂ stretching | 2915 - 2865 | 2862, 2870, 2889, 2910, 2987, 2994 |

| C-N stretching | - | 1218, 848 |

| C-S stretching | - | 746, 291 |

| Data sourced from a study on 4-(benzenesulfonyl)-morpholine. scielo.org.mx |

In Silico Studies of Molecular Interactions

In silico studies, which encompass a range of computational techniques, are vital for understanding the molecular interactions of morpholine and its derivatives, particularly in the context of drug design and development. sci-hub.se These studies provide insights into how morpholine-containing molecules bind to biological targets and can help in the design of new therapeutic agents. sci-hub.seontosight.ai

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a ligand to a target protein. In a study of morpholine derivatives as potential inhibitors of trypanosomal triosephosphate isomerase, docking studies showed that the compounds had a high affinity for the enzyme's active site. researchgate.net The interactions with key amino acid residues, such as Glu 167 and Asn 11, were identified. researchgate.net Similarly, in the development of pyrimidine-morpholine hybrids as anticancer agents, molecular simulations were used to assess the binding energy and interactions of the compounds. frontiersin.org

In silico methods are also used to predict the pharmacokinetic properties of morpholine derivatives. For example, in the study of trypanosomal triosephosphate isomerase inhibitors, the majority of the morpholine derivatives were found to comply with Lipinski's rule of five, suggesting good oral bioavailability. researchgate.net

The combination of different in silico techniques provides a comprehensive understanding of the structure-activity relationships of morpholine derivatives. For instance, a study on morpholine-based carboxamides as anti-inflammatory agents used molecular docking to reveal effective binding in the pocket of COX-I and COX-II proteins. asianpubs.org Another study on morpholine derived thiazoles as carbonic anhydrase inhibitors combined molecular docking, MD simulations, and QSAR analysis to elucidate the interactions and conformational changes of the compounds within the enzyme's active site. rsc.org

The following table summarizes the results of a molecular docking study of a morpholine derivative with a target protein.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Morpholine derivative | Trypanosomal triosephosphate isomerase | - | Glu 167, Val 214, Asn 11, Lys 13 |

| Data from a study on morpholine derivatives as trypanocides. researchgate.net |

Advanced Spectroscopic Characterization Methodologies for Morpholine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR), Fourier-Transform Infrared (FT-IR), Raman, and Fourier-Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and dynamics of morpholine (B109124). These methods probe the vibrational modes of the molecule, which are sensitive to its conformation, bonding, and intermolecular interactions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are powerful tools for identifying the functional groups and elucidating the structural features of morpholine. The absorption of infrared radiation excites the molecule into higher vibrational states, and the resulting spectrum reveals characteristic bands corresponding to specific vibrational modes.

In the gas phase, the IR spectrum of morpholine exhibits distinct bands for its different conformers. The most stable conformations are the chair forms with the N-H group in either an equatorial or axial position. nih.gov Theoretical calculations and experimental IR spectra have confirmed the presence of both equatorial-chair and axial-chair conformers in the gas phase. rsc.org The N-H stretching vibrations are particularly informative, with the band for the axial conformer appearing at approximately 3320 cm⁻¹ and the equatorial conformer at 3336 cm⁻¹. rsc.org The C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region. rsc.orgacs.org Specifically, bands around 2820, 2848, 2907, 2939, and 2954 cm⁻¹ have been assigned to C-H stretching modes. rsc.org

In the liquid state, the FT-IR spectrum of morpholine shows characteristic peaks that can be assigned to its various vibrational modes. For instance, the intense peak at 3065 cm⁻¹ is attributed to the C-H asymmetric stretching vibrations of the morpholine ring. researchgate.net The region between 3100 and 2850 cm⁻¹ is generally associated with C-H stretching vibrations from the methylene (B1212753) (CH₂) groups. researchgate.net

Studies on derivatives of morpholine, such as 4-acryloyl morpholine, have also utilized FT-IR spectroscopy to determine structural and vibrational characteristics. nih.gov For example, in the FT-IR spectrum of 4-phenylmorpholine, the bands between 3056 cm⁻¹ and 2977 cm⁻¹ are assigned to the C-H stretching mode of the aromatic ring, while the bands between 2915 and 2865 cm⁻¹ correspond to the stretching mode of the CH₂ groups. scielo.org.mx

Interactive Table of IR/FT-IR Vibrational Frequencies for Morpholine and its Derivatives:

| Vibrational Mode | Frequency (cm⁻¹) (Gas Phase) | Frequency (cm⁻¹) (Liquid/Solution) | Compound | Reference |

| N-H Stretch (Axial) | 3320 | - | Morpholine | rsc.org |

| N-H Stretch (Equatorial) | 3336 | 3301-3338 | Morpholine | rsc.orgacs.org |

| C-H Asymmetric Stretch | - | 3065 | Morpholine | researchgate.net |

| C-H Stretch | 2820, 2848, 2907, 2939, 2954 | 2855, 2916, 2942, 2969 | Morpholine | rsc.orgacs.org |

| C-H Aromatic Stretch | - | 3056-2977 | 4-phenylmorpholine | scielo.org.mx |

| CH₂ Stretch | - | 2915-2865 | 4-phenylmorpholine | scielo.org.mx |

Raman and Fourier-Transform Raman (FT-Raman) Spectroscopy

Raman and FT-Raman spectroscopy serve as complementary techniques to IR spectroscopy for the vibrational analysis of morpholine. These methods are based on the inelastic scattering of monochromatic light.

Raman studies have been instrumental in understanding the conformational equilibrium of morpholine in different environments. In pure liquid morpholine, the equatorial chair conformer is predominant. researchgate.net However, in an aqueous solution, the contribution from the axial conformer increases. researchgate.net The N-H stretching bands in the Raman spectrum are observed at approximately 3301 cm⁻¹ for the axial conformer and 3338 cm⁻¹ for the equatorial conformer in liquid morpholine. acs.org The C-C in-plane stretching modes are also distinct for the two conformers, appearing at 1015 cm⁻¹ (axial) and 1037 cm⁻¹ (equatorial). acs.org

For derivatives like 4-phenylmorpholine, Raman spectroscopy has been used in conjunction with high-pressure studies to investigate structural changes. scielo.org.mx The stretching modes of C-N are observed at 1218 and 848 cm⁻¹, and the C-S bond in a related compound at 746 and 291 cm⁻¹. scielo.org.mx FT-Raman spectroscopy has also been employed to study the interactions of morpholine as a template within molecular sieves. capes.gov.br

Interactive Table of Raman/FT-Raman Vibrational Frequencies for Morpholine and its Derivatives:

| Vibrational Mode | Frequency (cm⁻¹) | Compound | Reference |

| N-H Stretch (Axial) | 3301 | Morpholine | acs.org |

| N-H Stretch (Equatorial) | 3338 | Morpholine | acs.org |

| C-C In-plane Stretch (Axial) | 1015 | Morpholine | acs.org |

| C-C In-plane Stretch (Equatorial) | 1037 | Morpholine | acs.org |

| C-N Stretch | 1218, 848 | 4-phenylmorpholine | scielo.org.mx |

| C-H Stretch | 2862, 2870, 2889, 2910, 2987, 2994 | 4-phenylmorpholine | scielo.org.mx |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural and dynamic characterization of morpholine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and conformation of molecules.

High-Resolution NMR (¹H, ¹³C, ¹⁵N) for Structural Elucidation

High-resolution ¹H, ¹³C, and ¹⁵N NMR spectroscopy are routinely used to confirm the structure of morpholine and its derivatives.

The ¹H NMR spectrum of morpholine typically shows two pseudo-triplets corresponding to the two sets of methylene protons. In many cases, these appear around 2.88 ppm and 3.72 ppm. nih.gov The protons on the carbons adjacent to the oxygen atom are more deshielded and appear at a higher chemical shift compared to the protons on the carbons adjacent to the nitrogen atom.

The ¹³C NMR spectrum of morpholine exhibits two signals for the two distinct carbon environments. The carbons bonded to the oxygen (C-2,6) resonate at a higher frequency (around 68.09 ppm) compared to the carbons bonded to the nitrogen (C-3,5) (around 46.74 ppm). cdnsciencepub.com In substituted morpholines, the chemical shifts of these carbons can be influenced by the nature and stereochemistry of the substituents. cdnsciencepub.comchemsociety.org.ng

¹⁵N NMR, although less common, provides direct information about the nitrogen atom's chemical environment. The chemical shift of the nitrogen in morpholine is sensitive to protonation and substitution.

Interactive Table of ¹H and ¹³C NMR Chemical Shifts for Morpholine:

| Nucleus | Position | Chemical Shift (ppm) | Reference |

| ¹H | CH₂-N | ~2.88 | nih.gov |

| ¹H | CH₂-O | ~3.72 | nih.gov |

| ¹³C | C-3,5 (adjacent to N) | ~46.74 | cdnsciencepub.com |

| ¹³C | C-2,6 (adjacent to O) | ~68.09 | cdnsciencepub.com |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a powerful technique for studying the conformational dynamics of molecules, such as the ring inversion of the morpholine chair conformation. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these dynamic processes.

Studies on N-substituted morpholines have utilized DNMR to investigate the barriers to ring inversion and rotation around the N-acyl bond. tandfonline.com For instance, in N-formylmorpholine, the formyl group exhibits slow rotation at room temperature, and the energy barrier for this process has been determined using coalescence measurements. tandfonline.com The heterocyclic ring itself remains flexible on the NMR timescale down to low temperatures. tandfonline.com

In Situ NMR for Reaction Monitoring and Intermediate Identification

In situ NMR spectroscopy is a valuable method for monitoring the progress of chemical and biochemical reactions involving morpholine in real-time. This technique allows for the direct observation and quantification of reactants, products, and transient intermediates without the need for sample workup. asm.org

A significant application of in situ ¹H NMR has been in the study of morpholine biodegradation by various microorganisms. nih.govasm.orgnih.gov By directly analyzing the incubation medium, researchers have been able to identify and quantify key metabolic intermediates. For example, in the degradation of morpholine by Mycobacterium aurum MO1, in situ ¹H NMR unambiguously identified 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807) as intermediates. asm.orgnih.gov This technique has also been used to monitor the kinetics of morpholine degradation and the subsequent breakdown of the identified intermediates. nih.govasm.org

Furthermore, in situ NMR has been employed to monitor synthetic organic reactions. For example, the reaction of morpholine with 1,2-difluoro-4-nitrobenzene has been followed using both ¹H and ¹⁹F NMR to understand the reaction kinetics and mechanism. magritek.commagritek.com Similarly, the N-formylation of morpholine using carbon dioxide has been studied with in situ ¹³C NMR.

Gas-Phase Spectroscopy Techniques

Gas-phase studies are crucial for understanding the intrinsic properties of the morpholine molecule, free from intermolecular interactions present in the condensed phase.

Synchrotron-based vacuum ultraviolet (VUV) photoionization mass spectrometry has been employed to study the photoionization and dissociation of morpholine. aip.orgdntb.gov.ua In these experiments, a beam of morpholine molecules is crossed with a high-energy VUV photon beam, leading to ionization and subsequent fragmentation.

One study determined the vertical ionization energy of the morpholine monomer to be 8.37 ± 0.05 eV. aip.orgdntb.gov.ua This value is in close agreement with the theoretical value of 8.41 eV. aip.orgdntb.gov.ua The primary fragmentation pathways observed for the morpholine cation (m/z=87) lead to the formation of fragments with mass-to-charge ratios (m/z) of 86, 57, and 29. aip.orgdntb.gov.ua The fragment at m/z=86 is formed by the loss of a hydrogen atom. aip.orgdntb.gov.ua The fragment at m/z=57 is produced through a ring-opening process followed by the elimination of a CH₂O molecule. aip.orgdntb.gov.ua Further dissociation of the m/z=57 fragment (C₃H₇N)⁺ results in the formation of the m/z=29 fragment via the elimination of C₂H₄. aip.orgdntb.gov.ua

Infrared (IR) resonant VUV mass-analyzed threshold ionization (VUV-MATI) spectroscopy has also been utilized to distinguish between different conformers of morpholine. researchgate.net This technique allowed for the precise determination of the adiabatic ionization thresholds for the chair-equatorial (Chair-Eq) and chair-axial (Chair-Ax) conformers, which were found to be 65,442 ± 4 cm⁻¹ and 65,333 ± 4 cm⁻¹, respectively. researchgate.netacs.org This data reveals the conformational stability difference between the two conformers to be 109 ± 4 cm⁻¹. acs.org Further investigations using VUV-MATI determined the adiabatic ionization energy for the transition from the Chair-Ax conformer to the corresponding cation to be 8.1003 ± 0.0005 eV. rsc.org

Table 1: VUV Photoionization Data for Morpholine

| Parameter | Experimental Value | Theoretical Value | Reference |

| Vertical Ionization Energy | 8.37 ± 0.05 eV | 8.41 eV | aip.orgdntb.gov.ua |

| Adiabatic Ionization Threshold (Chair-Eq) | 65,442 ± 4 cm⁻¹ | researchgate.netacs.org | |

| Adiabatic Ionization Threshold (Chair-Ax) | 65,333 ± 4 cm⁻¹ | researchgate.netacs.org | |

| Adiabatic Ionization Energy (Chair-Ax) | 8.1003 ± 0.0005 eV | rsc.org |

Table 2: Major Fragmentation Pathways of Morpholine in VUV-PIMS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Reference |

| 87 | 86 | H | aip.orgdntb.gov.ua |

| 87 | 57 | CH₂O | aip.orgdntb.gov.ua |

| 57 | 29 | C₂H₄ | aip.orgdntb.gov.ua |

Microwave spectroscopy has been instrumental in determining the precise rotational constants and geometric structure of morpholine in the gas phase. Studies conducted in the 8 to 40 GHz region have identified the presence of a strong a-type spectrum, confirming that the dominant conformer is the chair form with an equatorial imino group. cdnsciencepub.comcdnsciencepub.com

For normal morpholine, the ground vibrational state rotational constants have been determined, along with the nuclear quadrupole coupling constants arising from the ¹⁴N nucleus. cdnsciencepub.comcdnsciencepub.com Similar measurements have been performed on N-deuteromorpholine to aid in the structural determination. cdnsciencepub.comcdnsciencepub.com The substitution coordinates (rₛ) of the imino hydrogen have been calculated, further confirming the equatorial position of this hydrogen in the chair conformer. cdnsciencepub.comcdnsciencepub.com Dipole moment components were also determined for the normal species. cdnsciencepub.comcdnsciencepub.com The rotational spectrum of the morpholine-H₂O complex has also been measured, revealing a structure where the water molecule is hydrogen-bonded to the nitrogen atom of morpholine. nih.gov

Table 3: Rotational and Quadrupole Coupling Constants for Morpholine and N-Deuteromorpholine (MHz)

| Parameter | Normal Morpholine | N-Deuteromorpholine | Reference |

| A | 4924.88 ± 0.05 | 4925.39 ± 0.05 | cdnsciencepub.comcdnsciencepub.com |

| B | 4625.15 ± 0.05 | 4399.67 ± 0.05 | cdnsciencepub.comcdnsciencepub.com |

| C | 2684.25 ± 0.05 | 2607.09 ± 0.05 | cdnsciencepub.comcdnsciencepub.com |

| χₐₐ | 2.22 ± 0.02 | 1.92 ± 0.02 | cdnsciencepub.comcdnsciencepub.com |

| χₑₑ | 2.51 ± 0.04 | 2.59 ± 0.04 | cdnsciencepub.comcdnsciencepub.com |

| χₐₐ | -4.73 ± 0.02 | -4.51 ± 0.02 | cdnsciencepub.comcdnsciencepub.com |

Table 4: Dipole Moment Components and Imino Hydrogen Coordinates for Normal Morpholine

| Parameter | Value | Reference |

| μₐ (D) | 1.68 ± 0.01 | cdnsciencepub.comcdnsciencepub.com |

| μₐ (D) | 0.30 ± 0.01 | cdnsciencepub.comcdnsciencepub.com |

| μ (D) | 1.71 ± 0.02 | cdnsciencepub.comcdnsciencepub.com |

| aₕ (Å) | 2.373 ± 0.005 | cdnsciencepub.comcdnsciencepub.com |

| cₕ (Å) | 0.10 ± 0.03 | cdnsciencepub.comcdnsciencepub.com |

Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of molecular masses and elemental compositions. measurlabs.com In the context of morpholine and its derivatives, HRMS provides unambiguous confirmation of their chemical formulas. preprints.orgresearchgate.net For instance, in the synthesis of novel morpholine derivatives, HRMS is crucial for verifying the successful incorporation of various substituents. preprints.orgresearchgate.net The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. measurlabs.com Recent analytical methods for the determination of morpholine residues in food products have utilized techniques like ultrahigh-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) to achieve low limits of detection, in the range of micrograms per kilogram. researchgate.net

Advanced Synthetic Methodologies for Morpholine and Its Derivatives

Recent Advances in Ring Formation Strategies

The construction of the morpholine (B109124) ring is a key step that has been approached through various creative strategies. These methods often focus on efficiency, stereocontrol, and the use of diverse starting materials.

Cyclization Reactions from Diverse Precursors (e.g., 1,2-Amino Alcohols, Aziridines, Epoxides)

The synthesis of morpholines from readily available precursors like 1,2-amino alcohols, aziridines, and epoxides remains a cornerstone of morpholine synthesis. researchgate.netosi.lv Recent methodologies have focused on improving efficiency and expanding the substrate scope.

1,2-amino alcohols are among the most common starting materials for morpholine synthesis. researchgate.net A notable one- or two-step, redox-neutral protocol involves the use of ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org This method is distinguished by its high yields and the clean isolation of the N-monoalkylation product, which is a significant advantage over traditional methods that often lead to overalkylation. organic-chemistry.orgchemrxiv.orgchemrxiv.org The annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by reduction, is a more traditional, multi-step approach. chemrxiv.org Another innovative approach uses diphenylvinylsulfonium triflate to react with 1,2-amino alcohols, leading to the formation of morpholines. researchgate.net

The ring-opening of aziridines and epoxides followed by cyclization is another key strategy. researchgate.net For instance, domino reactions involving the ring-opening of aziridines with 2-halophenols, followed by palladium- or copper-catalyzed coupling and cyclization, have been used to synthesize 3,4-dihydro-2H-1,4-benzoxazine derivatives. researchgate.net Similarly, a sequential palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an iron(III)-catalyzed heterocyclization, provides a versatile route to various substituted morpholines with good to excellent yields and diastereoselectivities. acs.org

A recently developed photocatalytic, diastereoselective annulation strategy allows for the direct synthesis of morpholines from readily available starting materials, employing a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. nih.govfigshare.com This method is notable for its ability to create diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. nih.gov

| Precursor | Reagents/Catalyst | Key Features |

| 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | High yield, selective monoalkylation, redox-neutral. organic-chemistry.orgchemrxiv.org |

| 1,2-Amino Alcohols | Diphenylvinylsulfonium triflate | Efficient [4+2] annulation. researchgate.net |

| Aziridines | 2-Halophenols, Pd or Cu catalyst | Domino ring-opening and coupling-cyclization. researchgate.net |

| Vinyloxiranes | Pd(0) catalyst, Fe(III) catalyst | Sequential Tsuji-Trost/heterocyclization. acs.org |

| Alkenes | Photocatalyst, Lewis acid, Brønsted acid | Diastereoselective, access to complex substitution patterns. nih.govfigshare.com |

Gold-Catalyzed Cyclizations

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes toward nucleophilic attack. rsc.orgresearchgate.netbeilstein-journals.org In the context of morpholine synthesis, gold(I) catalysts have been effectively used to promote intramolecular cyclization reactions. rsc.orgrsc.org

One strategy involves the gold(I)-catalyzed intramolecular cycloisomerization of alcohol and amine-tethered vinylidenecyclopropanes. rsc.org This method provides access to functionalized morpholines in good yields with a broad substrate scope and excellent functional group tolerance under mild conditions. rsc.org The reaction pathway can be modulated by the steric bulk of substituents and the length of the tethering chain. rsc.org

Another approach utilizes a gold(I)-catalyzed 6-exo-dig cyclization of alkynylamines and alkynylalcohols. rsc.orgrsc.org This method is efficient, requiring only 1 mol% of the gold catalyst, and proceeds through a cascade cyclization and isomerization mechanism to form the six-membered morpholine ring. rsc.orgrsc.org Deuterium-labeling studies support a mechanism involving the initial π-activation of the triple bond by the gold(I) catalyst. rsc.org

| Catalyst System | Substrate Type | Key Features |

| Gold(I) complexes | Alcohol/amine tethered vinylidenecyclopropanes | Mild conditions, broad scope, tunable reaction pathway. rsc.org |

| Gold(I) catalyst (1 mol%) | Alkynylamines, Alkynylalcohols | High efficiency, cascade cyclization/isomerization. rsc.orgrsc.org |

Palladium-Catalyzed Carboamination Reactions

Palladium-catalyzed reactions are fundamental in C-N bond formation, and intramolecular carboamination has been successfully applied to the synthesis of morpholine derivatives. nih.gov This strategy allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. acs.orgnih.gov The key step is the palladium-catalyzed carboamination between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. acs.orgnih.govresearchgate.net This method generates the morpholine products as single stereoisomers in moderate to good yields and can also be used to access fused bicyclic morpholines. nih.gov The mechanism is believed to proceed through a palladium(aryl)(amido) complex. nih.gov

More recently, a palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines has been developed, providing access to a range of N-heterocycles, including morpholines. beilstein-journals.org Additionally, a regiodivergent three-component alkenylamination of terminal dienes with various amines, including morpholine, has been achieved using a palladium catalyst with either Xantphos or a phosphoramidite (B1245037) ligand to control the regioselectivity. snnu.edu.cn

| Catalyst System | Reaction Type | Substrates | Outcome |

| Pd(OAc)₂ / BrettPhos | Intramolecular Carboamination | Substituted ethanolamine, Aryl/Alkenyl bromide | cis-3,5-disubstituted morpholines, single stereoisomers. nih.gov |

| Pd(OAc)₂ / Xantphos | Three-component Alkenylamination | 1,3-Dienes, Alkenyl triflates, Amines | Vicinal carboamination products. snnu.edu.cn |

| Pd catalyst / Phosphoramidite | Three-component Alkenylamination | 1,3-Dienes, Alkenyl triflates, Amines | Distal difunctionalization products. snnu.edu.cn |

Stereoselective Synthesis Approaches

The demand for enantiomerically pure morpholine derivatives, particularly for pharmaceutical applications, has driven the development of various stereoselective synthetic methods. google.comacs.org These approaches can be categorized based on when the stereocenter is established: before, during, or after the cyclization step. nih.gov

Formation of Stereocenter Before Cyclization: This involves using enantiomerically pure starting materials, such as amino alcohols, to build the morpholine ring. nih.gov

Formation of Stereocenter During Cyclization:

Intramolecular Reductive Etherification: A general strategy for the stereoselective synthesis of C-substituted morpholines has been developed using an intramolecular reductive etherification reaction, which has been applied to the total synthesis of (±)-chelonin C. acs.org

Iron-Catalyzed Diastereoselective Synthesis: Iron(III) catalysts can be used for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. thieme-connect.comorganic-chemistry.org This method favors the formation of the cis diastereoisomer through a proposed thermodynamic equilibrium. thieme-connect.comorganic-chemistry.org

Tandem Hydroamination/Asymmetric Transfer Hydrogenation: A one-pot reaction combining hydroamination and asymmetric transfer hydrogenation, catalyzed by a ruthenium complex, allows for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.orgorganic-chemistry.org High enantioselectivity is achieved through hydrogen-bonding interactions between the substrate and the chiral ligand on the catalyst. organic-chemistry.org

Formation of Stereocenter After Cyclization:

Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst with a large bite angle provides a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org

| Strategy | Catalyst/Method | Key Feature |

| Intramolecular Reductive Etherification | Lewis Acid | Stereoselective synthesis of C-substituted morpholines. acs.org |

| Diastereoselective Cyclization | Iron(III) Chloride | Forms cis-2,6- and 3,5-disubstituted morpholines. thieme-connect.comorganic-chemistry.org |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ruthenium Complex | Enantioselective synthesis of 3-substituted morpholines. organic-chemistry.orgorganic-chemistry.org |

| Asymmetric Hydrogenation | Rhodium-Bisphosphine Complex | Forms 2-substituted chiral morpholines with high ee. nih.govrsc.org |

Functionalization and Derivatization Techniques

Post-synthesis modification of the morpholine ring, particularly at the nitrogen atom, is crucial for tuning the properties of the final compound.

N-Alkylation with Alcohols

The N-alkylation of amines with alcohols, utilizing the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, is an atom-economical and environmentally friendly approach. organic-chemistry.orgacs.orgorganic-chemistry.org This process, often catalyzed by transition metals like ruthenium and iridium, generates water as the only byproduct. organic-chemistry.orgacs.orgorganic-chemistry.org

Ruthenium-catalyzed N-alkylation has been achieved under mild conditions, even at room temperature, using a simple amino amide ligand. organic-chemistry.orgacs.orgacs.org The reaction involves the ruthenium-mediated dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation to the N-alkylated amine. organic-chemistry.org Catalyst systems such as [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands are also effective. organic-chemistry.org A Ru(II) catalyst bearing a tridentate redox-active azo-aromatic pincer ligand has also shown high efficiency for the N-alkylation of amines with a wide range of aliphatic alcohols. bohrium.com

Iridium catalysts have also been extensively used for this transformation. acs.orgnih.gov Cyclometalated iridium complexes have demonstrated high activity for the N-alkylation of amines with alcohols in water, showcasing the potential for green chemistry applications. nih.gov Additionally, nitrile-substituted NHC–Ir(III) complexes have been developed for the N-alkylation of various amines with alcohols. acs.org Solvent-free, microwave-mediated N-alkylation of amides with alcohols has been achieved using a (Cp*IrCl₂)₂ catalyst. organic-chemistry.org

| Catalyst System | Reaction Conditions | Key Features |

| Ruthenium/amino amide ligand | Mild temperature (even room temp.). organic-chemistry.orgacs.orgacs.org | High conversion and selectivity. organic-chemistry.orgacs.org |

| [Ru(p-cymene)Cl₂]₂ / dppf or DPEphos | Higher temperatures. organic-chemistry.org | Broad substrate scope, including sulfonamides. organic-chemistry.org |

| Cyclometalated Iridium Complex | Aqueous media. nih.gov | High activity and potential for industrial scale-up. nih.gov |

| (Cp*IrCl₂)₂ | Solvent-free, microwave-mediated. organic-chemistry.org | Environmentally friendly, short reaction times. organic-chemistry.org |

| Nitrile-substituted NHC–Ir(III) complexes | 120 °C | Effective for a wide variety of anilines and benzyl (B1604629) alcohols. acs.org |

Mannich Reactions for Derivative Synthesis

The Mannich reaction is a classic three-component condensation reaction that forms a C-C bond by reacting an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. In the context of morpholine derivative synthesis, morpholine itself often serves as the amine component, leading to the formation of aminomethylated products.

Modified Mannich reactions have been extensively used to introduce the morpholinomethyl moiety into various molecular frameworks. For instance, the reaction of phenolic compounds, such as substituted 8-hydroxyquinolines, with formaldehyde (B43269) and morpholine provides a straightforward route to aminomethylated derivatives. acs.org The reaction conditions can be tailored to achieve selective mono- or disubstitution. For example, using an equimolar ratio of reagents with 3-hydroxyacetophenone can lead to a mixture of mono- and di-substituted products, while isovanillin (B20041) undergoes aminomethylation selectively at the 2-position with morpholine. rsc.org

The versatility of the Mannich reaction is further demonstrated in the synthesis of more complex heterocyclic systems. A new series of 1,2,4-triazole (B32235) derivatives bearing a morpholine substituent has been prepared, where a key step involves the reaction of a triazole-thiol with formaldehyde and morpholine. organic-chemistry.org This highlights the utility of the Mannich reaction in post-modification of existing heterocyclic cores. Furthermore, ten morpholine Mannich base derivatives were synthesized in a three-component reaction involving morpholine, N-phenylacetamide, and various substituted benzaldehydes, showcasing the broad substrate scope of this methodology. acs.org

Table 1: Examples of Mannich Reactions for Morpholine Derivative Synthesis

| Active Hydrogen Compound | Aldehyde | Amine | Product Type | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Formaldehyde | Morpholine | Aminomethylated 8-hydroxyquinoline | acs.org |

| 3-Hydroxyacetophenone | Formaldehyde | Morpholine | Mono- and bis(morpholinylmethyl) derivatives | rsc.org |

| 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | Formaldehyde | Various secondary amines (including morpholine) | 1,2,4-Triazole derivatives | organic-chemistry.org |

| N-phenylacetamide | Substituted benzaldehydes | Morpholine | Morpholine Mannich bases | acs.org |

Decarboxylative Alkylation Reactions

Decarboxylative alkylation reactions have emerged as a powerful tool for the formation of C-C bonds, offering a route to quaternized and stereochemically rich centers. In the realm of morpholine synthesis, palladium-catalyzed decarboxylative allylic alkylation (DAA) of lactams has been successfully employed to generate morpholinone derivatives with a C(α)-tetrasubstituted tertiary center. This method provides access to chiral morpholine-derived products in high yield and excellent enantioselectivity (e.g., 91% yield and 99% ee for a morpholinone derivative). nih.gov

The scope of this methodology extends to the synthesis of various N-heterocycles, with morpholinones being a key target. The process involves the enantioselective palladium-catalyzed decarboxylative allylic alkylation of readily available lactam precursors. nih.gov Furthermore, visible-light-induced photoredox catalysis has enabled the decarboxylative alkylation of 3-aryl-oxetane-3-carboxylic acids, providing a pathway to 3-aryl-3-alkyl substituted oxetanes, which are structurally related to morpholines and highlight the potential of radical-based decarboxylative functionalizations. acs.org Recent advances in this field also include the copper-catalyzed enantioselective decarboxylative cyanation of carboxylic acids, which can be applied to synthesize a broad range of nitriles that are precursors to valuable molecules. mdpi.com

Multi-component Reactions (e.g., Ugi Reactions)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms of the reactants. The Ugi reaction, a prominent example of an MCR, has proven to be a versatile tool for the de novo synthesis of highly substituted morpholine derivatives.

A notable application is the Ugi four-component reaction (Ugi-4CR) followed by a cyclization step. For instance, a two-step, one-pot procedure involving a tetrazole Ugi reaction has been developed to generate a variety of 3,3-substituted morpholines in moderate to good yields. rsc.org This approach is valued for its operational simplicity and tolerance to air and moisture. rsc.org Another Ugi-based method allows for the synthesis of 5-substituted morpholin-2-one-3-carboxamide derivatives through a three-component reaction. nih.gov

The Ugi reaction can also be designed to be stereoselective. An asymmetric Ugi three-component reaction induced by chiral cyclic imines has been shown to produce morpholine-ketocarboxamide derivatives with promising stereoinduction. nih.gov Furthermore, Ugi adducts derived from components like propiolic acid and glycolaldehyde (B1209225) dimer can be systematically modified through steps like triphenylphosphine-promoted cyclization and catalytic hydrogenation to yield sp³-enriched morpholinone scaffolds. rsc.org

Table 2: Examples of Ugi Reactions for Morpholine Synthesis

| Reaction Type | Key Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Ugi multicomponent tetra-zole reaction | Amine, aldehyde, isocyanide, tetrazole | 3,3-Substituted morpholines | Two-step, one-pot procedure | rsc.org |

| Ugi three-component reaction | Amine, aldehyde/ketone, isocyanide, carboxylic acid component | 5-Substituted morpholin-2-one-3-carboxamides | Efficient synthesis of carboxamide derivatives | nih.gov |

| Asymmetric Ugi three-component reaction | Chiral cyclic imines, acids, isocyanides | Morpholine-ketocarboxamide derivatives | Stereoselective access to novel morpholines | nih.gov |

| Post-Ugi modification | Ugi adducts from propiolic acid and glycolaldehyde dimer | sp³-Enriched morpholinone scaffolds | Systematic modification and controlled reduction | rsc.org |

Catalytic Applications in Morpholine Synthesis

The development of catalytic systems has revolutionized the synthesis of morpholines, enabling milder reaction conditions, higher efficiency, and greater control over stereochemistry. Both transition metal catalysis and organocatalysis have made significant contributions to this field.

Transition Metal Catalysis (e.g., Cu, Ni, Pd, Au, Rh)

Transition metals are widely employed in the synthesis of morpholines due to their ability to catalyze a diverse range of transformations.

Copper (Cu): Copper-catalyzed reactions offer an atom-economical route to morpholine derivatives. A three-component reaction of a copper acetylide with an isocyanate and an oxirane has been reported for the synthesis of substituted morpholines. thieme-connect.com More recently, a copper-catalyzed three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates has been developed to produce unprotected, highly substituted morpholines. acs.orgacs.org Copper(II) 2-ethylhexanoate (B8288628) has also been used to promote the oxyamination of alkenes, leading to the stereoselective synthesis of 2-aminomethyl functionalized morpholines. nih.gov

Nickel (Ni): Nickel catalysis has been utilized for intramolecular C-O bond formation to synthesize cyclic enol ethers, including morpholine derivatives, from aliphatic hydroxyl nucleophiles and tethered vinyl halides. nih.gov This method is notable for its mild conditions. Additionally, nickel-catalyzed amination of aryl chlorides and sulfamates with morpholine provides a route to arylated morpholine products. acs.org

Palladium (Pd): Palladium catalysis is prominent in morpholine synthesis. A palladium-catalyzed hydroamination reaction is a key step in the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. rsc.org Palladium-catalyzed C-N cross-coupling reactions are also fundamental in synthesizing drug-like molecules containing the morpholine moiety. mit.edu Furthermore, a one-pot approach using a palladium-copper catalyst system has been developed for the synthesis of morpholines fused with 1,2,3-triazoles. acs.org

Gold (Au): Gold catalysts have been shown to be effective in the cyclization of alkynylamines and alkynylalcohols to afford morpholine derivatives in moderate to good yields with low catalyst loading (1 mol%). rsc.org Gold(I)-catalyzed three-membered ring-opening/6-exo-cycloisomerization of N-propargylamino epoxides provides a pathway to 2,6-trans-substituted morpholines. scispace.com The direct activation of allylic alcohols by gold catalysis has also been used in the stereoselective synthesis of functionalized 2-vinyl-morpholines. nih.gov

Rhodium (Rh): Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been investigated for the diastereoselective synthesis of highly substituted morpholines, achieving high yields and excellent diastereo- and enantioselectivities. rsc.org Rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines offers another route to enantioenriched morpholines. thieme-connect.com Additionally, rhodium complexes have been used for the anti-Markovnikov hydroamination of vinylarenes with morpholine. nih.gov

Table 3: Overview of Transition Metal Catalysis in Morpholine Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Copper (Cu) | Three-component reaction | Amino alcohols, aldehydes, diazomalonates | Highly substituted morpholines | acs.orgacs.org |

| Nickel (Ni) | Intramolecular C-O bond formation | Aliphatic alcohols and vinyl halides | Cyclic vinyl ethers (morpholines) | nih.gov |

| Palladium (Pd) | Hydroamination | Carbamate-protected aziridines | Substituted morpholines | rsc.org |

| Gold (Au) | Cyclization | Alkynylamines and alkynylalcohols | Morpholine derivatives | rsc.org |

| Rhodium (Rh) | Intramolecular cyclization | Nitrogen-tethered allenols | Highly substituted morpholines | rsc.org |

Organocatalysis and Enamine Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal catalysis. In the context of morpholine synthesis, enamine catalysis, a key mode of activation in organocatalysis, plays a significant role.

While enamines derived from morpholine have been considered less reactive compared to those from pyrrolidine (B122466) or piperidine (B6355638) due to the electronic effect of the oxygen atom, recent research has led to the development of highly efficient morpholine-based organocatalysts. frontiersin.orgnih.gov For example, new ß-morpholine amino acids have been synthesized and successfully applied as catalysts in the 1,4-addition reaction of aldehydes to nitroolefins, affording products with excellent yields and stereoselectivities. frontiersin.orgnih.gov These catalysts operate efficiently at low loadings (1 mol%). frontiersin.org

Organocatalysis has also been employed in the enantioselective desymmetric double aza-Michael addition cascade to access functionalized fused morpholines with excellent diastereo- and enantioselectivities. acs.org This highlights the potential of organocatalysis to construct complex, enantioenriched morpholine scaffolds. The formation of enamines from aldehydes and secondary amines like morpholine is a crucial step in these catalytic cycles, enabling the subsequent enantioselective transformations. numberanalytics.com

Ionic Liquid Mediated Synthesis

Ionic liquids (ILs), salts with melting points below 100 °C, have gained attention as green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure and high thermal stability. Morpholine-based ionic liquids have been synthesized and utilized in various applications.

Solid-Phase Synthesis of Morpholine Derivatives

Solid-phase synthesis (SPS) has emerged as a powerful technique for the construction of morpholine and its derivatives, offering advantages in purification and the potential for combinatorial library synthesis. researchgate.netresearchgate.net This methodology involves attaching a starting material to a solid support, carrying out a sequence of reactions, and finally cleaving the desired product from the support. lsu.edu

Use of Different Resins

Wang Resin

Wang resin is a widely used solid support for the synthesis of molecules containing a carboxylic acid functionality. altabioscience.com It has been utilized in the stereoselective polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives. thieme-connect.comacs.org The synthesis typically begins with the immobilization of an appropriate N-protected amino acid, such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, onto the resin. acs.org Subsequent N-alkylation and N-acylation or N-sulfonylation, followed by acid-mediated cleavage from the resin, yields the desired morpholine derivatives. thieme-connect.comacs.org A key advantage of Wang resin is its compatibility with Fmoc chemistry and the ability to release the product with a free C-terminal carboxyl group. altabioscience.com However, a potential side reaction is the formation of diketopiperazines, which can lead to cleavage of the growing chain from the resin. researchgate.netiris-biotech.de

Table 1: Application of Wang Resin in Morpholine Synthesis

| Starting Material | Key Reaction Steps | Product | Reference |

| Immobilized Fmoc-Ser(tBu)-OH | N-alkylation, N-acylation/sulfonylation, TFA cleavage | Morpholine-3-carboxylic acid derivatives | acs.org |

| Immobilized Fmoc-Thr(tBu)-OH | N-alkylation, N-acylation/sulfonylation, TFA cleavage | Substituted morpholine-3-carboxylic acid derivatives | acs.org |

| Immobilized Fmoc-Cys(Trt)-OH | N-alkylation, N-acylation/sulfonylation, TFA cleavage with triethylsilane | Thiomorpholine-3-carboxylic acid derivatives | acs.org |

Rink Amide Resin

Rink amide resin is another popular solid support, particularly for the synthesis of compounds with a C-terminal amide. pubcompare.ai This resin is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) protocols. researchgate.netrsc.org In the context of morpholine synthesis, it can be used to assemble peptide-like structures that incorporate the morpholine scaffold. For instance, a peptide chain can be elongated on the Rink amide resin, and a morpholine-containing amino acid can be incorporated into the sequence. acs.org The final product is cleaved from the resin to yield a peptide amide. pubcompare.ai The use of morpholine as a reagent for Fmoc deprotection has also been explored as a greener alternative to piperidine in SPPS on Rink amide resin. researchgate.netrsc.org

Table 2: Use of Rink Amide Resin in Peptide Synthesis Relevant to Morpholine Chemistry

| Resin Type | Application | Key Reagents | Reference |

| Rink Amide Resin | Solid-phase peptide synthesis | Fmoc-amino acids, HBTU, HOBt, NMM | pubcompare.ai |

| Rink Amide ChemMatrix® | Green SPPS | 2-MeTHF, IPA | rsc.org |

| Rink Amide MBHA Resin | Manual Fmoc-based SPPS | Fmoc-amino acids, HCTU, DIPEA | rsc.org |

Merrifield Resin

Merrifield resin, a polystyrene-based resin, is a foundational solid support in peptide synthesis and has been adapted for the synthesis of other organic molecules. rsc.orgnih.gov A traceless solid-phase synthesis of tertiary amines has been developed using Merrifield resin, which involves the substitution of the resin with a secondary amine to form a resin-bound tertiary amine. researchgate.net This is then quaternized and subsequently cleaved with morpholine to deliver the tertiary amine product in high yield and purity. researchgate.net This method highlights the utility of morpholine as a cleavage reagent in solid-phase synthesis.

Table 3: Merrifield Resin in Traceless Amine Synthesis

| Step | Description | Reagents | Outcome | Reference |

| 1 | Substitution | Secondary amine | Resin-bound tertiary amine | researchgate.net |

| 2 | Quaternization | Alkyl halide | Resin-bound quaternary ammonium (B1175870) salt | researchgate.net |

| 3 | Cleavage | Morpholine | Tertiary amine | researchgate.net |

Linker Strategies

Linkers are crucial components in solid-phase synthesis, connecting the molecule of interest to the solid support and dictating the conditions for its final release. researchgate.net

Traceless Linkers

Traceless linkers are designed to be cleaved from the solid support without leaving any residual functionality on the final product. imtm.cznih.gov This is a highly desirable feature in combinatorial chemistry and drug discovery. Various strategies for traceless synthesis have been developed, many of which utilize standard, commercially available linkers. nih.gov For example, hydrazone-based linkers have been developed that are stable under both acidic and basic conditions but can be cleaved under mild conditions. imtm.cz While specific examples for morpholine synthesis are not extensively detailed, the principles of traceless linkers are broadly applicable to the synthesis of diverse heterocyclic compounds. imtm.cznih.gov

Safety-Catch Linkers

Safety-catch linkers provide an additional layer of control during solid-phase synthesis. illinois.edu The linker is stable to the reaction conditions used for chain assembly but can be "activated" by a specific chemical transformation, allowing for subsequent cleavage under mild conditions. illinois.edusoton.ac.uk This strategy prevents premature cleavage of the product from the resin. Sulfide and selenide-based safety-catch linkers have been developed, where oxidation to the corresponding sulfoxide (B87167) or selenoxide activates the linker for cleavage. soton.ac.uk Fluorous-tagged safety-catch linkers have also been employed for the synthesis of heterocycles, facilitating purification of intermediates and the final product. nih.govacs.orgresearchgate.net These linkers can be particularly useful in multi-step syntheses where purification of intermediates is necessary. nih.govresearchgate.net

Reaction Mechanisms and Reactivity Studies of Morpholine

Nucleophilicity and Basicity of the Morpholine (B109124) Nitrogen

Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, exhibits notable properties in terms of its nucleophilicity and basicity, which are centered on the nitrogen atom. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making morpholine less nucleophilic and less basic compared to structurally similar secondary amines like piperidine (B6355638). atamankimya.comatamanchemicals.comwikipedia.org This reduced nucleophilicity is a key factor in many of its chemical reactions. For this reason, it can form a stable chloramine. atamankimya.comatamanchemicals.comwikipedia.org

Despite its reduced basicity compared to piperidine, morpholine is still a base due to the lone pair of electrons on the nitrogen atom. atamankimya.comatamanchemicals.comwikipedia.org Its conjugate acid is morpholinium. For instance, the reaction of morpholine with hydrochloric acid yields the salt morpholinium chloride. atamankimya.comwikipedia.org The pKa of morpholinium is approximately 8.4, which is lower than that of piperidinium (B107235) (around 11.2), reflecting morpholine's weaker basicity.

The nucleophilicity of amines generally correlates with their basicity, with a few exceptions. masterorganicchemistry.com Electron-withdrawing groups, such as the ether oxygen in morpholine, tend to decrease both nucleophilicity and basicity by reducing the electron density on the nitrogen atom. masterorganicchemistry.com Conversely, electron-donating groups increase both properties. masterorganicchemistry.com The hybridization of the nitrogen orbital also plays a role, with sp3 hybridized nitrogens being more nucleophilic than sp2 or sp hybridized nitrogens. masterorganicchemistry.com

Ring-Opening and Cycloaddition Mechanisms

Morpholine and its derivatives can participate in ring-opening reactions, a common feature for strained heterocyclic compounds. For instance, donor-acceptor (D-A) cyclopropanes can undergo ring-opening when reacting with nucleophiles like morpholine. thieme-connect.com The reaction of even spirocyclopropanes with a single activating electron-withdrawing group can be facilitated by morpholine, leading to the formation of cyclohexanone (B45756) derivatives. thieme-connect.com The reactivity in these cases is influenced by the position of double bonds within the cyclopropane (B1198618) structure. thieme-connect.com

In the synthesis of substituted morpholines, ring-opening of aziridines and azetidines with haloalcohols represents a key strategy. researchgate.net This process typically occurs via an SN2-type mechanism, where the alcohol attacks the activated aziridinium (B1262131) or azetidinium ion, leading to a haloalkoxy amine intermediate. researchgate.net Subsequent intramolecular cyclization, often base-mediated, yields the morpholine ring. researchgate.net

Morpholine can also mediate cycloaddition reactions. A notable example is the reaction of gem-difluoroalkenes with organic azides. nih.gov In this reaction, morpholine acts as a nucleophile, attacking the α-position of the gem-difluoroalkene to form an addition-elimination intermediate. nih.gov This intermediate then undergoes a [3+2] cycloaddition with the organic azide, leading to the formation of 1,4,5-trisubstituted-1,2,3-triazoles with a morpholine substituent at the C-4 position. nih.gov The regioselectivity of this reaction is controlled by the initial nucleophilic attack of morpholine. nih.gov

Elucidation of Reaction Intermediates in Organic Transformations

The understanding of reaction mechanisms in which morpholine participates often involves the characterization of transient reaction intermediates. These intermediates are typically short-lived and highly reactive species that are formed from the initial reactants and subsequently convert to the final products. nih.gov Their identification is crucial for elucidating the reaction pathway. nih.gov

In many organic transformations, morpholine is used to generate key intermediates. A classic example is the Stork enamine reaction, where morpholine reacts with a carbonyl compound to form an enamine intermediate. fiveable.me Enamines are reactive species that can participate in a variety of subsequent reactions, such as additions and substitutions, to form new carbon-carbon bonds. fiveable.me The stability of the morpholine-derived enamine makes it a particularly useful intermediate in organic synthesis. fiveable.me